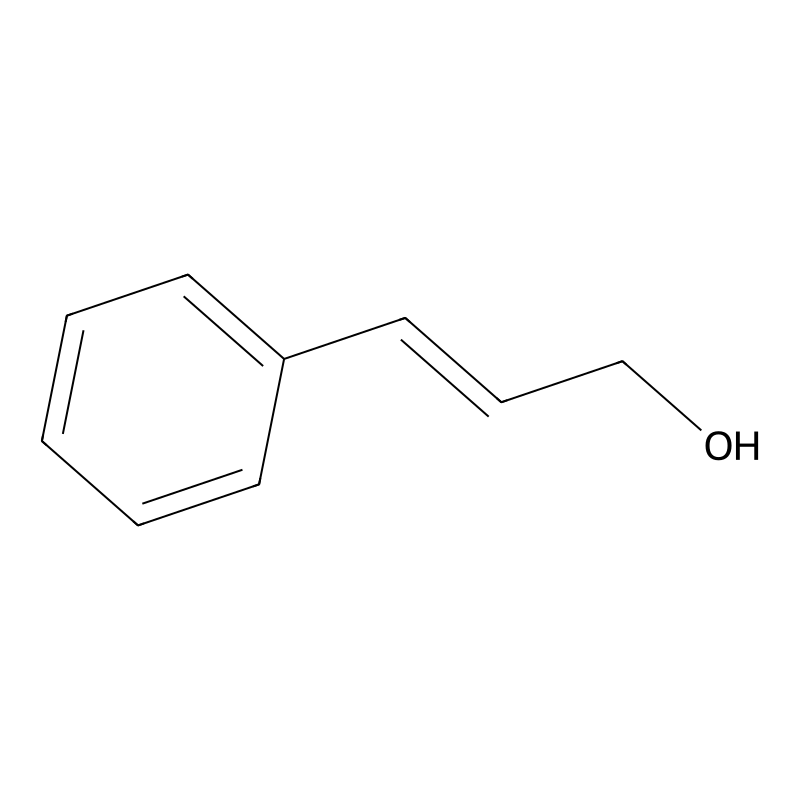

Cinnamyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble to slightly soluble in water; soluble in oils

moderately soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Bioactive Properties and Potential Health Benefits:

Anti-inflammatory effects

Studies suggest cinnamyl alcohol exhibits anti-inflammatory properties. Research has shown its effectiveness in reducing mortality and inflammatory markers in animal models of sepsis .

Antimicrobial activity

Cinnamyl alcohol demonstrates potential antimicrobial activity against various bacteria and fungi . This opens avenues for exploring its use as a natural food preservative or in the development of novel antimicrobials.

Sustainable Biosynthesis:

Traditional methods

Cinnamyl alcohol is traditionally obtained through plant extraction or chemical synthesis. However, these methods have limitations, including limited scalability, environmental impact, and potential safety concerns.

Biocatalytic approach

Researchers are exploring biocatalytic cascades as a sustainable alternative for cinnamyl alcohol production. This approach utilizes enzymes to convert readily available starting materials into the desired product, offering an environmentally friendly and efficient method .

Metabolic engineering

Researchers are also investigating metabolic engineering of microorganisms like Escherichia coli to overproduce cinnamyl alcohol. This approach holds promise for large-scale, sustainable production of this valuable compound .

Precursor for Valuable Compounds:

Cinnamyl alcohol serves as a valuable building block for synthesizing various important compounds, including:

Flavor and fragrance agents

Cinnamyl esters derived from cinnamyl alcohol find application in the food and fragrance industries .

Pharmaceuticals

Cinnamyl alcohol is a precursor for the synthesis of flunarizine, a drug used to treat fungal infections, and Taxol, a cancer treatment drug .

Immune-modulating compounds

Cinnamyl glycosides, synthesized using cinnamyl alcohol, exhibit potential in enhancing immune function .

Cinnamyl alcohol, also known as (E)-3-phenylprop-2-en-1-ol, is an organic compound with the molecular formula . It is primarily found in the esterified form in natural substances like storax, Balsam of Peru, and cinnamon leaves. Pure cinnamyl alcohol appears as a white crystalline solid, while impure forms can manifest as a yellow oil. Its distinctive odor is often described as sweet, balsamic, and spicy, making it valuable in perfumery and deodorant formulations. Although it occurs naturally in small quantities, industrial demand typically relies on synthetic production methods starting from cinnamaldehyde .

Cinnamyl alcohol exhibits notable biological activities. It has been identified as a skin sensitizer and is subject to regulatory scrutiny due to its potential allergenic properties . In pharmacological contexts, it has been studied for its possible therapeutic effects, including anti-inflammatory and antimicrobial activities. Its metabolism in vivo primarily leads to the formation of cinnamic acid and other conjugates that are excreted via urine .

The synthesis of cinnamyl alcohol can be achieved through several methods:

- Chemical Synthesis: Traditionally derived from cinnamaldehyde through reduction reactions.

- Biosynthesis: Recent advancements include engineered microbial systems capable of converting precursors like L-phenylalanine into cinnamic acid, which can then be reduced to cinnamyl alcohol using whole-cell catalysis .

- Hydrolysis: Cinnamyl alcohol can also be obtained by hydrolyzing storax or other natural sources containing esterified forms of the compound .

Cinnamyl alcohol finds applications across various industries:

- Fragrance Industry: Used extensively in perfumes due to its aromatic properties.

- Food Industry: Occasionally utilized as a flavoring agent.

- Pharmaceuticals: Serves as a precursor in synthesizing certain medications like reboxetine .

- Cosmetics: Incorporated into deodorants and skincare products for its scent and potential skin benefits.

Studies on the interactions of cinnamyl alcohol reveal its complex metabolic pathways. It is primarily metabolized through hydrolysis to form cinnamic acid or other derivatives that may undergo further oxidation or conjugation before excretion . Research indicates that the presence of cinnamyl alcohol can affect the conversion rates of related compounds during biosynthetic processes, highlighting its influence on metabolic efficiency .

| Compound | Structure | Key Features |

|---|---|---|

| Cinnamaldehyde | (E)-3-phenylprop-2-enal | Precursor to cinnamyl alcohol; more reactive |

| Benzyl alcohol | C6H5CH2OH | Less aromatic; used in various applications |

| Eugenol | C10H12O3 | Antimicrobial properties; found in clove oil |

| Vanillin | C8H8O3 | Flavoring agent; derived from lignin |

| Linalool | C10H18O | Floral scent; used in perfumes |

Cinnamyl alcohol's distinct aromatic profile, coupled with its reactivity and metabolic pathways, contributes to its uniqueness among these compounds. While many share similar functional groups or structural motifs, the specific interactions and applications of cinnamyl alcohol highlight its importance in both natural and synthetic contexts .

Cinnamyl alcohol, also known as styron or 3-phenyl-2-propen-1-ol, is an aromatic alcohol characterized by a phenyl group attached to a propenol chain. The compound belongs to the class of organic compounds known as cinnamyl alcohols, which contain a 3-phenylprop-2-en-1-ol moiety.

Basic Identification Information

| Parameter | Information |

|---|---|

| IUPAC Name | (E)-3-phenylprop-2-en-1-ol |

| Chemical Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| CAS Number | 104-54-1 |

| EINECS | 203-212-3 |

| FEMA Number | 2294 |

| ChEBI ID | CHEBI:17177 |

| InChIKey | OOCCDEMITAIZTP-UHFFFAOYSA-N |

| SMILES | OCC=Cc1ccccc1 |

Cinnamyl alcohol possesses a primary alcohol group attached to a conjugated system consisting of a double bond extended to a phenyl ring, giving it distinctive chemical reactivity patterns and sensory properties.

Physical Description

White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline]

Solid

White to yellowish crystalline solid, warm-balsamic, floral, sweet odou

Color/Form

WHITE TO YELLOWISH SOLID

WHITE NEEDLES FROM PETROLEUM ETHER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

247.00 to 250.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Density

LogP

1.95

Odor

PLEASANT, FLORAL ODOR

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1904 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 1903 of 1904 companies with hazard statement code(s):;

H317 (97.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vapor Pressure

Pictograms

Irritant

Other CAS

104-54-1

Absorption Distribution and Excretion

Cinnamyl alcohol is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 76–77% of the dose of cinnamyl alcohol was recovered in the urine and feces within 24 h.

CINNAMYL ALC IS EXCRETED UNCHANGED IN NEUTRAL EXTRACT WHEN GIVEN TO RATS.

Metabolism Metabolites

ACIDIC & NEUTRAL URINARY METABOLITE OF CINNAMYL ALC WAS IDENTIFIED THROUGH A COMMON METABOLIC SCHEME.

Cinnamyl alcohol is a known human metabolite of beta-methylstyrene.

Associated Chemicals

Wikipedia

Auraptene

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Masking

Methods of Manufacturing

OBTAINED ORIGINALLY BY SAPONIFICATION OF CINNAMYL CINNAMATE (STYRACIN). THIS METHOD OF EXTRACTION FROM STORAX IS STILL USABLE. SYNTHETICALLY, BY REDUCTION OF CINNAMALDEHYDE WITH SODIUM OR POTASSIUM HYDROXIDE.

General Manufacturing Information

2-Propen-1-ol, 3-phenyl-: ACTIVE

WHEN SMALL AMT OF IMPURITIES ARE PRESENT AS IN NATURAL ARTICLE (CINNAMYL ALC FROM STORAX), IT REMAINS FLUID AT LOWER TEMPERATURES THAN THE MELTING POINT.

REPORTED USES: NON-ALCOHOLIC BEVERAGES 8.8 PPM; ALCOHOLIC BEVERAGES 5.0 PPM; ICE CREAM, ICES, ETC 8.7 PPM; CANDY 17 PPM; BAKED GOODS 33 PPM; GELATINS & PUDDINGS 22 PPM; CHEWING GUM 720 PPM.

FLAVOR USEFUL IN APRICOT, PEACH, RASPBERRY, PLUM FLAVORS.

OCCURS (IN ESTERIFIED FORM) IN STORAX & IN BALSAM PERU, CINNAMON LEAVES, HYACINTH OIL. OBTAINED BY ALKALINE HYDROLYSIS OF STORAX.

For more General Manufacturing Information (Complete) data for 3-PHENYL-2-PROPEN-1-OL (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

Nguyen et al. Engaging unactivated alkyl, alkenyl and aryl iodides in visible light-mediated free radical reactions. Nature Chemistry, doi: 10.1038/nchem.1452, published online 24 September 2012 http://www.nature.com/nchem

Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem